molecular formula C21H16N2O3 B5874124 (E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B5874124
M. Wt: 344.4 g/mol
InChI Key: VPNLHCJCEGUYHP-CSKARUKUSA-N
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Description

(E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is an organic compound that features a furan ring, a benzoxazole moiety, and a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reaction: The final step involves coupling the benzoxazole and furan moieties with a prop-2-enamide linker using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The prop-2-enamide linkage can be reduced to form the corresponding amine.

    Substitution: The benzoxazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe molecule in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids or proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium Chloride
  • Domiphen Bromide
  • Palladium(II) Acetate

Uniqueness

(E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is unique due to its combination of a furan ring and a benzoxazole moiety, which provides a distinct set of chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-14-7-9-18-19(12-14)26-21(23-18)15-4-2-5-16(13-15)22-20(24)10-8-17-6-3-11-25-17/h2-13H,1H3,(H,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNLHCJCEGUYHP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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